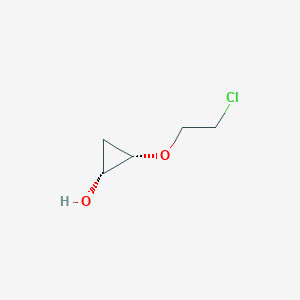
(1R,2S)-2-(2-Chloroethoxy)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(2-Chloroethoxy)cyclopropan-1-ol is a chiral compound with a cyclopropane ring substituted with a chloroethoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-Chloroethoxy)cyclopropan-1-ol typically involves the cyclopropanation of an appropriate alkene precursor followed by the introduction of the chloroethoxy group. One common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent substitution reactions introduce the chloroethoxy group and the hydroxyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired stereochemistry and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2-Chloroethoxy)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloroethoxy group or to convert the hydroxyl group to a different functional group.
Substitution: The chloroethoxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under appropriate conditions to replace the chloroethoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1R,2S)-2-(2-Chloroethoxy)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2-Chloroethoxy)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(2-Bromoethoxy)cyclopropan-1-ol: Similar structure but with a bromoethoxy group instead of a chloroethoxy group.
(1R,2S)-2-(2-Fluoroethoxy)cyclopropan-1-ol: Similar structure but with a fluoroethoxy group.
(1R,2S)-2-(2-Iodoethoxy)cyclopropan-1-ol: Similar structure but with an iodoethoxy group.
Uniqueness
(1R,2S)-2-(2-Chloroethoxy)cyclopropan-1-ol is unique due to its specific stereochemistry and the presence of the chloroethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62153-52-0 |
|---|---|
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
(1R,2S)-2-(2-chloroethoxy)cyclopropan-1-ol |
InChI |
InChI=1S/C5H9ClO2/c6-1-2-8-5-3-4(5)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
OFYKQBSFQGONOS-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1OCCCl)O |
Canonical SMILES |
C1C(C1OCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Nitro-1H-pyrazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14546951.png)
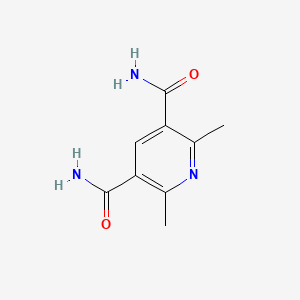
![N,N'-bis[[ethyl(dimethyl)silyl]methyl]hexane-1,6-diamine;phosphoric acid](/img/structure/B14546957.png)
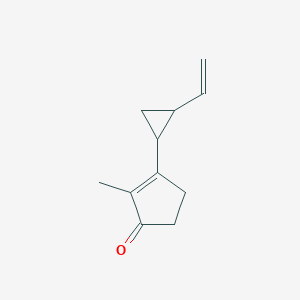
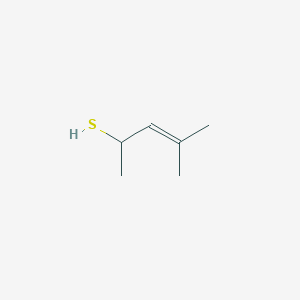
![7,9-Diethyl-6,7,9-trimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14546980.png)
![2-{[Benzyl(oxo)phenyl-lambda~6~-sulfanylidene]amino}-N,N-diethylethan-1-amine](/img/structure/B14546985.png)
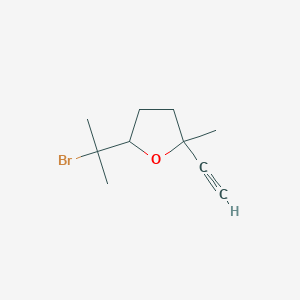
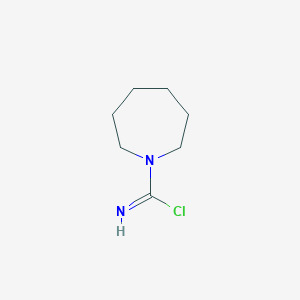
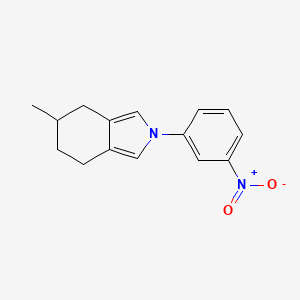
![Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate](/img/structure/B14547005.png)
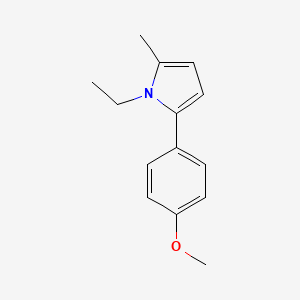
![Dimethyl 2-[(ethylsulfanyl)methyl]but-2-enedioate](/img/structure/B14547024.png)
![3-(2-Bromophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14547030.png)
